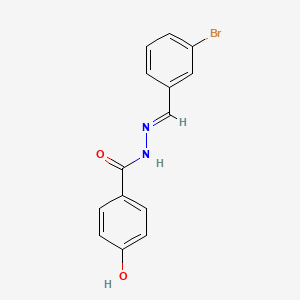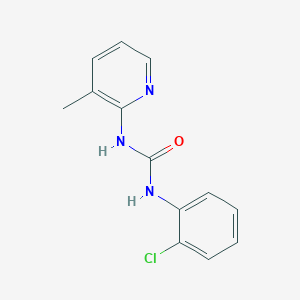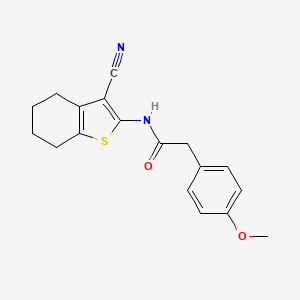
N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide
Descripción general
Descripción
Introduction N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide is a Schiff base compound known for its diverse chemical properties and potential biological activities. These Schiff bases are typically synthesized from the condensation of an aldehyde with a hydrazide. They are studied for their crystal structures, chemical reactions, and properties, contributing significantly to various fields of chemistry and biology.
Synthesis Analysis The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 4-hydroxybenzohydrazide. The process generally occurs in alcoholic solutions, often under reflux conditions. The purity and structure of the synthesized compounds are confirmed using techniques such as elemental analysis, IR spectroscopy, and X-ray single crystal determination (Qu et al., 2015).
Molecular Structure Analysis The molecular structure of this compound has been analyzed using X-ray diffraction techniques, revealing its crystalline nature and geometric configuration. The molecules typically exhibit E configuration with respect to the C=N double bonds. Structural details include bond lengths, angles, and the arrangement of the molecular framework, contributing to understanding the compound's chemical behavior (Zhu et al., 2011).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including complex formation with metals and interactions with other organic compounds. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of the bromo and hydroxy groups, which also affect their potential biological activities (Zhu et al., 2011).
Physical Properties Analysis The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application in different areas. These properties are typically determined using various analytical methods and contribute to the compound's characterization and application potential (Xue et al., 2011).
Aplicaciones Científicas De Investigación
Antibacterial Activity
N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide exhibits significant antibacterial properties. A study conducted by Suzana et al. (2019) found that this compound, along with its fluorine analogue, shows promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. This suggests its potential as a new antibacterial agent, especially in the context of increasing antibiotic resistance (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Interaction with Human Serum Albumin
The interaction of a similar bromine-substituted hydrazone derivative with human serum albumin (HSA) has been explored. Tong et al. (2015) investigated the thermodynamic properties of the binding of this derivative to HSA. They discovered that the presence of a bromine atom enhances the binding strength, indicating a potential impact on biological activity compared to its unsubstituted analogue (Tong, Tian, Liu, & Jiang, 2015).
Molecular Structure and Biological Activity
Nurkenov et al. (2017) synthesized a series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Their study included X-ray diffraction analysis and evaluation of biological activity towards certain human enzymes. This research contributes to understanding the structural basis of the biological activity of these compounds (Nurkenov, Satpaeva, Schepetkin, Khlebnikov, Turdybekov, Seilkhanov, & Fazylov, 2017).
Antiproliferative Properties
Sutradhar et al. (2017) investigated mixed ligand aroylhydrazone Cu(II) complexes, which include derivatives like (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. These complexes demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential use in cancer treatments (Sutradhar, Rajeshwari, Roy Barman, Fernandes, Paradinha, Roma-Rodrigues, Guedes da Silva, & Pombeiro, 2017).
Interaction with DNA
Sirajuddin et al. (2013) synthesized Schiff base compounds, including N'-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide, and evaluated their interaction with Salmon sperm DNA. The study revealed a strong binding propensity towards DNA via intercalation mode, suggesting potential applications in genetic research and therapy (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Vanadium(V) Complexes and Antimicrobial Activity
Zhang et al. (2019) synthesized vanadium(V) complexes with bromo-substituted hydrazones, including N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide. They found these complexes exhibit enhanced antimicrobial activity, possibly due to the bromo groups in the hydrazone ligands (Zhang, Qiu, & Liu, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNYUNNSTVNFJ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)
![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)
